![molecular formula C7H6F3N3O3S B2878720 Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate CAS No. 519170-72-0](/img/structure/B2878720.png)

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

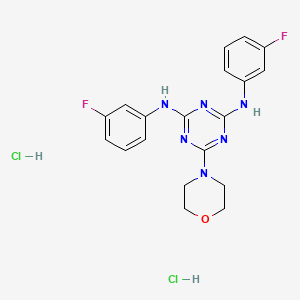

Molecular Structure Analysis

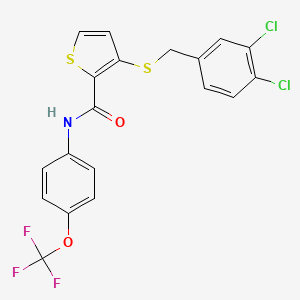

The molecular structure of Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is represented by the linear formula: C21H16F3N3O3S . This indicates that the compound contains 21 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

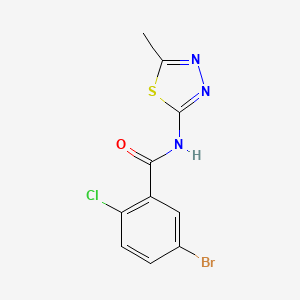

Synthesis of Derivatives and Intermediates

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate serves as a crucial intermediate in the synthesis of a variety of chemical compounds. For example, it is utilized in the creation of pyrrolo[2,1-b]thiazol-3-one derivatives, demonstrating its role in the development of compounds with potential biological activities. The synthesis involves reactions with substituted benzaldehydes, leading to 5-arylmethylidene derivatives, which upon further treatment yield various carboxylic acids ethyl esters and carbonitriles. This showcases the compound's versatility in synthesizing structurally complex molecules (Tverdokhlebov et al., 2005).

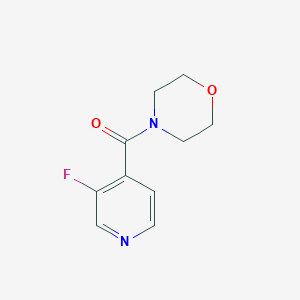

Antimicrobial Activities

Research on similar structures, such as 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, highlights the antimicrobial potential of compounds synthesized from this compound. These studies reveal that certain derivatives exhibit antimicrobial activity against various microorganisms, indicating the chemical's relevance in developing new antimicrobial agents (Demirbas et al., 2004).

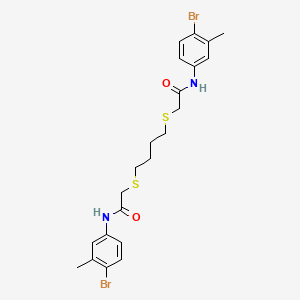

Peptide Synthesis

Another significant application is in peptide synthesis, where it has been tested as an additive. Its performance in inhibiting racemization and enhancing coupling efficiency highlights its importance in synthesizing peptides, potentially offering a safer alternative to traditional methods that use potentially explosive benzotriazole-based additives (Subirós‐Funosas et al., 2009).

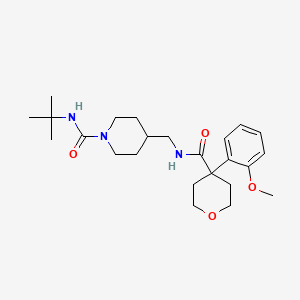

Enzyme Inhibition

The compound also plays a role in enzyme inhibition studies. Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have been evaluated for their α-glucosidase and β-glucosidase inhibition activities. Some of these synthesized compounds have shown high percentage inhibition, suggesting their potential in managing diseases related to enzyme activity, such as diabetes (Babar et al., 2017).

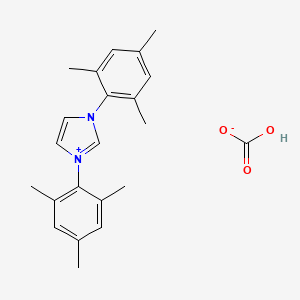

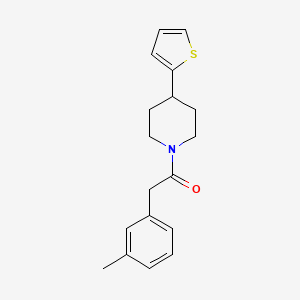

Molecular Docking and Pharmacological Activities

This compound derivatives have been subjects of molecular docking studies to assess their pharmacological potential. These studies aim to understand how these compounds interact with biological targets, aiding in the design of drugs with optimized efficacy and minimized side effects. For instance, studies on ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates have explored their potential anti-inflammatory, analgesic, and antioxidant activities, highlighting the compound's versatility in drug discovery (Attimarad et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O3S/c1-2-16-4(15)3(14)11-6-13-12-5(17-6)7(8,9)10/h2H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZTHAVVADRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NN=C(S1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2878653.png)

![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)